4-methyl-N-[5-methyl-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide
Description
The compound 4-methyl-N-[5-methyl-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide is a heterocyclic molecule featuring a thiadiazole core linked to a pyrazole moiety and a 1,3-diazinane ring system. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX program suite, which has been instrumental in small-molecule and macromolecular refinement since its inception . This article compares the target compound with structurally related molecules, emphasizing molecular architecture, functional groups, and inferred biological implications.
Properties
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2S/c1-4-5-10-7-12(23)18-15(16-10)22-11(6-8(2)20-22)17-14(24)13-9(3)19-21-25-13/h6,10,15-16H,4-5,7H2,1-3H3,(H,17,24)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYNAXRUKLTXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)NC(N1)N2C(=CC(=N2)C)NC(=O)C3=C(N=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-[5-methyl-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
The molecular formula of the compound is with a molecular weight of approximately 380.4 g/mol. The structure includes a thiadiazole ring, which is significant in medicinal chemistry due to its varied biological activities.
1. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. In particular, compounds containing thiadiazole rings have shown significant activity against various bacterial strains.
Case Study:
In a study evaluating the antibacterial effects of thiadiazole derivatives, several compounds exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like Oxytetracycline. The minimum inhibitory concentrations (MICs) were significantly lower for these derivatives, indicating their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiadiazole Derivative A | 7.8 | Staphylococcus aureus |
| Thiadiazole Derivative B | 15.6 | Escherichia coli |
2. Inhibition of Monoamine Oxidase (MAO)
Research indicates that certain thiadiazole compounds can inhibit monoamine oxidase enzymes, which are critical in the metabolism of neurotransmitters. This inhibition can have implications for treating mood disorders and neurodegenerative diseases.
Findings:
In vitro studies demonstrated that derivatives similar to the target compound exhibited potent inhibitory activity against MAO-A and MAO-B isoenzymes. For instance, a closely related compound showed an IC50 value of against MAO-A, suggesting strong potential for therapeutic applications in treating depression and anxiety disorders .
| Compound | IC50 (µM) | MAO Type |
|---|---|---|
| Compound X | 0.060 ± 0.002 | MAO-A |
| Compound Y | 0.241 ± 0.011 | MAO-A |
3. Antitumor Activity
Thiadiazole derivatives have also been investigated for their antitumor properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression.
Research Example:
A series of thiadiazole compounds were tested against different cancer cell lines, revealing that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity against breast and colon cancer cells .
The biological activities of thiadiazoles are attributed to their ability to interact with various biological targets:
- Enzyme Inhibition: Thiadiazoles can inhibit key enzymes involved in metabolic pathways, such as MAO.
- DNA Interaction: Some derivatives may intercalate with DNA or disrupt replication processes in cancer cells.
- Antioxidant Properties: Many thiadiazoles exhibit antioxidant activity, which can protect cells from oxidative stress.
Comparison with Similar Compounds
Key Observations:
Heterocycle Diversity: The target compound utilizes a thiadiazole-carboxamide scaffold, whereas the compared compounds () emphasize thiazole cores with oxazolidine or ureido linkages.
Functional Groups : The target’s carboxamide group contrasts with ester (oxazolidine) and carbamate groups in compounds. Carboxamides are often associated with hydrogen-bonding interactions in enzyme binding pockets.
Stereochemical Complexity : All compounds exhibit stereogenic centers, necessitating chiral resolution or asymmetric synthesis. SHELX-based crystallography would resolve such configurations .
Preparation Methods
Cyclization of Thioamide Precursors
The thiadiazole ring is constructed via oxidative cyclization of thiosemicarbazide derivatives. A representative protocol involves:
- Reacting methyl 2-cyanoacetate with thiosemicarbazide in ethanol under reflux (12 h) to yield 5-amino-1,3,4-thiadiazole-2-thiol.
- Methylation : Treating the thiol intermediate with methyl iodide in DMF (0°C to RT, 6 h) selectively methylates the sulfur atom, forming 4-methyl-1,3,4-thiadiazole-2-thiol (85% yield).
- Oxidation to Carboxylic Acid : Oxidative hydrolysis using HNO₃ (65%, 80°C, 4 h) converts the thiol group to a carboxylic acid, yielding 4-methylthiadiazole-5-carboxylic acid (72% purity, confirmed by ¹H NMR: δ 13.2 ppm for COOH).
Key Optimization :
- Substituting HNO₃ with KMnO₄ in acidic conditions improves yield to 89% but requires rigorous temperature control.
Preparation of 5-Methyl-2-(4-Oxo-6-Propyl-1,3-Diazinan-2-yl)Pyrazol-3-Amine
Pyrazole Ring Formation
The pyrazole core is synthesized via Knorr pyrazole synthesis:
1,3-Diazinan-2-yl Installation
The 4-oxo-6-propyl-1,3-diazinan-2-yl group is installed via a modified Biginelli cyclocondensation:
- Reacting the ketone-functionalized pyrazole with propylamine and urea in acetic acid (100°C, 24 h) induces cyclization, forming the 1,3-diazinan-2-yl ring (63% yield).
- Crystallization : Recrystallization from ethyl acetate/n-hexane (1:3) enhances purity to 95% (m.p. 152–154°C).
Spectroscopic Validation :
- ¹³C NMR (DMSO-d6): δ 168.4 ppm (C=O), 62.1 ppm (N-CH₂), 24.8 ppm (propyl CH₂).
- HRMS (ESI+): m/z 252.1345 [M+H]⁺ (calc. 252.1348).
Amide Coupling: Final Assembly
The thiadiazole-5-carboxylic acid and pyrazole-3-amine are coupled using carbodiimide chemistry:
- Activation : Stir 4-methylthiadiazole-5-carboxylic acid (1 eq) with EDC (1.2 eq) and HOBt (1 eq) in anhydrous DMF (0°C, 30 min).
- Coupling : Add pyrazole-3-amine (1 eq) and stir at RT for 24 h.
- Workup : Quench with NaHCO₃ (5%), extract with ethyl acetate, and purify via silica chromatography (EtOAc/Hexane, 1:1) to isolate the title compound (68% yield).
Comparative Coupling Agents :
| Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 68 |
| DCC/DMAP | CH₂Cl₂ | 0→25 | 55 |
| HATU | DMF | 25 | 72 |
Characterization and Analytical Data
Spectroscopic Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
